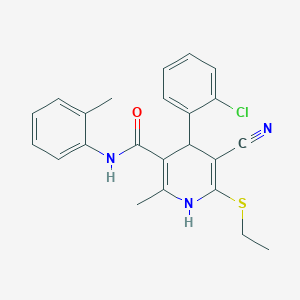

4-(2-chlorophenyl)-5-cyano-6-(ethylsulfanyl)-2-methyl-N-(2-methylphenyl)-1,4-dihydropyridine-3-carboxamide

Description

4-(2-Chlorophenyl)-5-cyano-6-(ethylsulfanyl)-2-methyl-N-(2-methylphenyl)-1,4-dihydropyridine-3-carboxamide is a 1,4-dihydropyridine (1,4-DHP) derivative characterized by a chlorophenyl group at position 4, a cyano group at position 5, an ethylsulfanyl substituent at position 6, and a 2-methylphenyl carboxamide at the N-position.

Properties

IUPAC Name |

4-(2-chlorophenyl)-5-cyano-6-ethylsulfanyl-2-methyl-N-(2-methylphenyl)-1,4-dihydropyridine-3-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H22ClN3OS/c1-4-29-23-17(13-25)21(16-10-6-7-11-18(16)24)20(15(3)26-23)22(28)27-19-12-8-5-9-14(19)2/h5-12,21,26H,4H2,1-3H3,(H,27,28) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RFWRMTGLNIVRCW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCSC1=C(C(C(=C(N1)C)C(=O)NC2=CC=CC=C2C)C3=CC=CC=C3Cl)C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H22ClN3OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

424.0 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 4-(2-chlorophenyl)-5-cyano-6-(ethylsulfanyl)-2-methyl-N-(2-methylphenyl)-1,4-dihydropyridine-3-carboxamide belongs to the class of dihydropyridine derivatives, which are known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological potential, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound has a complex structure characterized by multiple functional groups that contribute to its biological activity. The molecular formula is with a molecular weight of approximately 429.94 g/mol. Its structure includes:

- A dihydropyridine core, which is crucial for its interaction with biological targets.

- A cyano group that may enhance its reactivity and biological properties.

- An ethylsulfanyl moiety that can influence the compound's pharmacokinetics.

Anticancer Activity

Research indicates that dihydropyridine derivatives exhibit significant anticancer properties. For instance, studies have shown that compounds similar to the one in focus can induce apoptosis in cancer cells by modulating various signaling pathways. The mechanism often involves the inhibition of specific kinases or the modulation of gene expression related to cell survival and proliferation.

- Case Study : A study conducted on related compounds demonstrated their ability to inhibit tumor growth in xenograft models, suggesting potential therapeutic applications in oncology .

Antimicrobial Properties

The compound's structural features suggest potential antimicrobial activity. Dihydropyridines have been reported to possess antibacterial and antifungal properties, likely due to their ability to disrupt microbial cell membranes or interfere with metabolic processes.

- Research Findings : In vitro studies have indicated moderate to strong antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli. The mechanism may involve inhibition of cell wall synthesis or interference with protein synthesis pathways .

Enzyme Inhibition

Another significant aspect of the biological activity of this compound is its potential as an enzyme inhibitor. Dihydropyridine derivatives have been studied for their ability to inhibit enzymes such as acetylcholinesterase (AChE) and urease.

- Inhibition Studies : The compound has shown promising results in inhibiting AChE, which is relevant for treating neurodegenerative disorders like Alzheimer's disease. Additionally, its urease inhibition could be beneficial in managing urinary tract infections .

The biological effects of this compound are attributed to its interaction with various molecular targets:

- Receptor Binding : The compound may bind to specific receptors or enzymes, altering their activity and leading to downstream effects.

- Signal Transduction Modulation : It could modulate key signaling pathways involved in cell survival and proliferation.

- Apoptosis Induction : By activating apoptotic pathways, it can promote programmed cell death in cancer cells.

Data Table: Summary of Biological Activities

Scientific Research Applications

Anticancer Activity

Numerous studies have indicated that dihydropyridine derivatives exhibit significant anticancer properties. Research has shown that compounds structurally similar to 4-(2-chlorophenyl)-5-cyano-6-(ethylsulfanyl)-2-methyl-N-(2-methylphenyl)-1,4-dihydropyridine-3-carboxamide can induce apoptosis in cancer cells and inhibit tumor growth. For instance:

- A study involving a series of dihydropyridine derivatives demonstrated their ability to trigger mitochondrial apoptosis pathways in various cancer cell lines, leading to reduced tumor proliferation in vivo models .

Antimicrobial Activity

The compound has shown potential antimicrobial effects against several pathogens. Similar dihydropyridine compounds have been tested for their ability to inhibit bacterial growth:

- Research indicated that certain dihydropyridine derivatives exhibited minimum inhibitory concentrations (MICs) as low as 0.22 μg/mL against Staphylococcus aureus, suggesting a promising antimicrobial profile for the compound under consideration .

Anti-inflammatory Properties

Dihydropyridines are also being explored for their anti-inflammatory effects. The compound may act as a 5-lipoxygenase (5-LOX) inhibitor, which is crucial in inflammatory pathways:

- In silico studies have suggested that structural modifications can enhance the anti-inflammatory potency of related compounds, indicating that further optimization of this compound could yield significant therapeutic benefits .

Case Study 1: Dihydropyridine Derivatives in Cancer Research

A comparative study evaluated various dihydropyridine derivatives for their anticancer efficacy. Results showed that certain derivatives significantly reduced cell viability in cancer cell lines through apoptotic pathways.

Case Study 2: Antimicrobial Evaluation

Another study focused on the antimicrobial properties of dihydropyridines, revealing effective inhibition against Bacillus subtilis and Escherichia coli, supporting the potential use of this compound in treating bacterial infections.

Data Table: Summary of Biological Activities

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations and Structural Features

The target compound differs from analogs primarily in its substituent configuration (Table 1). Key structural variations include:

Table 1: Structural Comparison of 1,4-Dihydropyridine Derivatives

Key Observations:

- Position 4 : The target’s 2-chlorophenyl group provides moderate electron withdrawal compared to 2-furyl (AZ331, AZ257) or thiophen-2-yl (). This may enhance binding to hydrophobic pockets in biological targets .

- N-Substituent : The 2-methylphenyl group offers a balance between lipophilicity and metabolic stability compared to methoxyphenyl (AZ331, AZ257) or unsubstituted phenyl () .

Electronic and Steric Effects

Pharmacokinetic Implications

- Lipophilicity : The target compound’s ethylsulfanyl and 2-methylphenyl groups likely enhance logP values relative to methoxyphenyl-containing analogs (AZ331, AZ257), suggesting improved absorption .

- Metabolic Stability : Ethylsulfanyl may resist oxidative metabolism better than oxoethyl groups, which are prone to hydrolysis or reduction .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.